molecular formula C23H25ClN4O3 B2934143 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1286706-67-9

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2934143
CAS No.: 1286706-67-9
M. Wt: 440.93
InChI Key: AXUCUIHJAFRGBL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a morpholino moiety. The morpholino group likely improves solubility and pharmacokinetic properties, while the 4-chlorophenyl and 3-methoxybenzyl substituents may influence target binding affinity and metabolic stability. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for antimicrobial or CNS-targeted applications .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-30-20-4-2-3-17(13-20)14-25-22(29)16-28-15-21(18-5-7-19(24)8-6-18)23(26-28)27-9-11-31-12-10-27/h2-8,13,15H,9-12,14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUCUIHJAFRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a pyrazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2}, indicating the presence of chlorine, nitrogen, and oxygen atoms, which are crucial for its biological interactions. The structure consists of a pyrazole ring, a morpholino group, and aromatic substituents, contributing to its lipophilicity and binding affinity to various biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, show promising anticancer activity. They have been found to inhibit key enzymes and pathways involved in tumor growth:

  • BRAF(V600E) Inhibition : A study demonstrated that certain pyrazole derivatives exhibit strong inhibitory effects against BRAF(V600E), a mutation commonly associated with melanoma and other cancers .
  • EGFR Inhibition : The compound may also interact with the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties:

  • Nitric Oxide Production : It inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory diseases.
  • Cell Membrane Integrity : Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis, which can be beneficial in developing antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Introduction of the Morpholino Group : The intermediate pyrazole undergoes reaction with morpholine in the presence of a catalyst to form the morpholino-pyrazole derivative.
  • Acylation : Finally, acylation with 4-chlorobenzoyl chloride and 3-methoxybenzoyl chloride yields the target compound.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study FocusFindings
Antitumor ActivityInhibitory effects on BRAF(V600E) and EGFR pathways .
Anti-inflammatory EffectsSignificant reduction in NO and TNF-α production in vitro.
Antimicrobial ActivityDisruption of bacterial cell membrane integrity leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

  • Structural Differences: Pyrazole 3-position: Cyano (-CN) vs. morpholino in the target compound. Acetamide substituent: Chlorine vs. 3-methoxybenzyl.
  • The 3-methoxybenzyl group in the target compound introduces a bulkier, aromatic substituent that may enhance π-π stacking interactions in biological targets, unlike the smaller chloroacetamide in ’s compound.
  • The target compound’s morpholino and methoxybenzyl groups could redirect activity toward eukaryotic targets, such as antimicrobial or CNS receptors .

N-Substituted 2-Arylacetamides ()

  • Structural Differences: Core: Pyrazole vs. 2,3-dihydro-1H-pyrazol-4-yl ring. Substituents: Dichlorophenyl and phenyl groups vs. 4-chlorophenyl and morpholino.
  • Functional Implications: The dihydro-pyrazole in ’s compound introduces conformational rigidity, whereas the target compound’s pyrazole-morpholino linkage may allow greater flexibility.
  • Crystallography :
    • ’s compound forms R₂²(10) dimers via N—H⋯O bonds. The target compound’s 3-methoxybenzyl group could disrupt such packing, leading to altered crystal morphology or stability .

Morpholino-Containing Antimalarial Agents ()

  • Structural Differences: The antimalarial compound in includes a 3-oxomorpholino group linked to a phenylpyrazole-carboxamide, differing from the target compound’s 3-morpholino-pyrazole and 3-methoxybenzyl-acetamide.
  • Functional Implications: Both compounds leverage morpholino derivatives for solubility and target engagement. The 3-oxomorpholino group in may enhance metabolic stability compared to the saturated morpholino ring in the target compound.
  • Synthetic Routes: employs catalytic acetic acid and isopropyl alcohol for Schiff base formation, whereas the target compound’s synthesis likely involves coupling of morpholino-pyrazole intermediates with 3-methoxybenzylamine derivatives .

Comparative Data Table

Property/Compound Target Compound 2-Chloro-N-[1-(4-Cl-Ph)-3-CN-Pz]Acetamide () N-Substituted 2-Arylacetamide () Morpholino Antimalarial ()
Core Structure Pyrazole + morpholino + acetamide Pyrazole + cyano + chloroacetamide Dihydro-pyrazole + dichlorophenyl Phenylpyrazole + 3-oxomorpholino
Key Substituents 4-Cl-Ph, 3-methoxybenzyl 4-Cl-Ph, -CN 2,4-dichlorophenyl, phenyl 4-(3-oxomorpholino)phenyl
Hydrogen Bonding N—H (amide), O (morpholino, methoxy) N—H (amide), O (acetamide) N—H (amide) N—H (Schiff base), O (oxomorpholino)
Biological Relevance Inferred: Antimicrobial/CNS Insecticidal intermediates Structural analogs to penicillin Antimalarial
Solubility Drivers Morpholino, methoxy Limited (cyano, Cl) Limited (aryl groups) 3-oxomorpholino

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